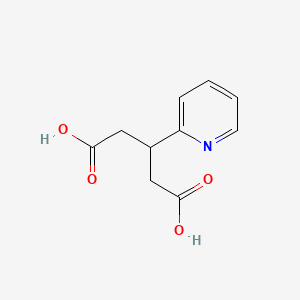

3-(pyridin-2-yl)pentanedioic acid

Description

3-(Pyridin-2-yl)pentanedioic acid is a synthetic organic compound featuring a pentanedioic acid (glutaric acid) backbone substituted at the third carbon with a pyridin-2-yl group. This structure combines the dicarboxylic acid moiety, which confers metal-binding and hydrophilic properties, with the pyridine ring, a heterocyclic aromatic system capable of π-π interactions and hydrogen bonding.

Properties

IUPAC Name |

3-pyridin-2-ylpentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(13)5-7(6-10(14)15)8-3-1-2-4-11-8/h1-4,7H,5-6H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKCUIFYTXYMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyridin-2-yl)pentanedioic acid typically involves the reaction of pyridine derivatives with suitable reagents to introduce the pentanedioic acid group. One common method is the reaction of 2-bromopyridine with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods: Industrial production of 3-(pyridin-2-yl)pentanedioic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(pyridin-2-yl)pentanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(pyridin-2-yl)pentanedioic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yl)pentanedioic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its activity and binding affinity.

Comparison with Similar Compounds

DUPA (2-[3-(1,3-Dicarboxypropyl)-ureido]pentanedioic acid)

Structural Features: DUPA incorporates a urea linkage between the pentanedioic acid backbone and a 1,3-dicarboxypropyl group. Biological Target/Activity: Demonstrates high affinity for prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed in prostate cancer and tumor-associated neovasculature . Applications: Used in radioligand therapies (e.g., [⁶⁸Ga]PSMA-11) for prostate cancer imaging and treatment . Key Differences: The urea moiety in DUPA enhances PSMA binding specificity compared to the pyridine-substituted analog.

2-PMPA (2-(Phosphonomethyl)Pentanedioic Acid)

Structural Features: Substituted at the second carbon with a phosphonomethyl group. Biological Target/Activity: Potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme implicated in neuropathic pain and neurodegenerative diseases . Applications: Investigated for neurological disorders, including Alzheimer’s disease and schizophrenia . Key Differences: The phosphonate group in 2-PMPA confers strong enzyme inhibition, while the pyridin-2-yl group in 3-(pyridin-2-yl)pentanedioic acid may prioritize interactions with aromatic or hydrophobic binding pockets.

(E)-3-(1-Oxobut-2-en-2-yl)Pentanedioic Acid

Structural Features: Contains an α,β-unsaturated ketone substituent at the third carbon. Biological Target/Activity: Exhibits anti-inflammatory effects by suppressing nitric oxide (NO) and pro-inflammatory cytokine production in macrophages . Applications: Potential use in inflammatory diseases such as arthritis or colitis . Key Differences: The electron-deficient enone system in this compound facilitates covalent interactions with biological nucleophiles, whereas the pyridin-2-yl group in 3-(pyridin-2-yl)pentanedioic acid may engage in reversible π-stacking or hydrogen bonding.

2-[(Z)-(Formylimino)Amino]Pentanedioic Acid

Structural Features: Includes a formylimino group at the second carbon. Applications: Hypothesized for use in chelation therapy or as a synthetic intermediate .

3-Hydroxy-3-(Methyl(2-(Pyridin-2-yl)Ethyl)Carbamoyl)Pentanedioic Acid

Structural Features: A more complex derivative with a hydroxy group and a pyridin-2-yl ethyl carbamoyl moiety. Biological Target/Activity: No direct data, but the pyridin-2-yl group suggests possible receptor binding or enzymatic interactions . Key Differences: The additional hydroxy and carbamoyl groups enhance hydrophilicity and steric bulk compared to the simpler pyridin-2-yl substitution in 3-(pyridin-2-yl)pentanedioic acid.

Biological Activity

3-(Pyridin-2-yl)pentanedioic acid, a compound featuring a pyridine ring and a pentanedioic acid backbone, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications, drawing from diverse research findings.

Chemical Structure and Properties

The chemical structure of 3-(pyridin-2-yl)pentanedioic acid can be represented as follows:

This compound includes a pyridine moiety, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

Antitumor Activity

Research indicates that derivatives of pyridine, including 3-(pyridin-2-yl)pentanedioic acid, exhibit significant antitumor properties. A study highlighted the effectiveness of similar compounds in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of tumor cells, making it a potential candidate for cancer therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with disease pathways. For instance, it has shown promise in inhibiting certain kinases involved in cancer progression. The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and metastasis .

Case Studies

Several case studies have illustrated the biological effects of 3-(pyridin-2-yl)pentanedioic acid and its derivatives:

- Antiproliferative Effects : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including melanoma and breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Synergistic Effects : When combined with other chemotherapeutic agents, 3-(pyridin-2-yl)pentanedioic acid enhanced the overall therapeutic efficacy, suggesting its potential role in combination therapies for more effective cancer treatment.

Synthesis

The synthesis of 3-(pyridin-2-yl)pentanedioic acid typically involves multi-step organic reactions. One common synthetic route includes:

- Formation of the Pyridine Ring : Utilizing pyridine derivatives as starting materials.

- Carboxylation : Introducing carboxylic acid groups through reactions such as the Kolbe electrolysis or using carbon dioxide under high pressure.

- Purification : Employing techniques like recrystallization or chromatography to obtain pure compounds.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of 3-(pyridin-2-yl)pentanedioic acid:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-(pyridin-2-yl)pentanedioic acid to ensure high purity?

- Methodology : Synthesis typically involves coupling reactions, such as urea formation or amide bond formation, under controlled conditions (e.g., 0°C to room temperature with triethylamine as a base). For example, analogous compounds like PSMA-based imaging agents are synthesized via stepwise reactions, including activation with NHS esters, followed by HPLC or silica gel column chromatography for purification .

- Critical Considerations : Monitor reaction progress using TLC or LC-MS. Post-synthesis, employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the compound. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are essential when handling 3-(pyridin-2-yl)pentanedioic acid in laboratory settings?

- Hazard Mitigation : The compound may exhibit hazards similar to structurally related pyridine derivatives, including skin/eye irritation (GHS Category 2) and respiratory irritation (GHS Category 3). Key precautions include:

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Emergency Measures : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers validate the structural integrity of 3-(pyridin-2-yl)pentanedioic acid post-synthesis?

- Analytical Techniques :

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone. For example, pyridine ring protons typically resonate at δ 7.5–8.5 ppm .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : HRMS for exact mass verification (e.g., [M+H]⁺ or [M-H]⁻ ions) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for 3-(pyridin-2-yl)pentanedioic acid be resolved?

- Approach :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent) across studies. For example, discrepancies in PSMA-binding affinity may arise from variations in radiolabeling efficiency or buffer composition .

- Purity Verification : Re-evaluate compound purity via orthogonal methods (e.g., NMR + LC-MS) to rule out impurities as confounding factors.

- Stereochemical Analysis : If applicable, use chiral HPLC or X-ray crystallography to confirm stereochemistry, as enantiomers may exhibit divergent bioactivity .

Q. What experimental strategies can elucidate the reactivity of 3-(pyridin-2-yl)pentanedioic acid with biomolecules?

- Methodological Framework :

- Radiolabeling : Incorporate isotopes (e.g., ¹⁸F) to track interactions in vivo, as demonstrated in PSMA-targeted imaging agents .

- In Vitro Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with target proteins.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes or receptors .

Q. What analytical methods are optimal for quantifying 3-(pyridin-2-yl)pentanedioic acid in complex biological matrices?

- Quantification Workflow :

- Sample Preparation : Extract the compound from plasma/tissue using protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity (LOD < 1 ng/mL). For example, transitions like m/z 250 → 150 (quantifier) and 250 → 120 (qualifier) .

- Validation : Assess linearity (R² > 0.99), accuracy (85–115%), and precision (CV < 15%) per ICH guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.